Scandium(3+);tribromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Scandium(III) bromide can be synthesized in several ways, although specific methods detailing its synthesis were not directly found in the available literature. However, scandium compounds, such as scandium(III) triflate, have been utilized in catalytic systems, suggesting potential methodologies that could be adapted for scandium(III) bromide synthesis (Song et al., 2000).

Molecular Structure Analysis

The molecular structure of scandium(III) compounds has been extensively studied, providing insights into their coordination geometry. For example, scandium oxide bromide, ScOBr, showcases a distorted octahedral fashion surrounding Sc3+ ions, which could offer parallels to the structural aspects of scandium(III) bromide (Jongen & Meyer, 2005).

Chemical Reactions and Properties

Scandium(III) bromide, similar to other scandium compounds, may participate in various chemical reactions, including catalysis and complex formation. Scandium(III) triflate, for instance, has demonstrated high catalytic activity in acylation reactions, suggesting that scandium(III) bromide might also exhibit unique reactivity patterns (Ishihara et al., 1996).

Physical Properties Analysis

The physical properties of scandium(III) bromide, such as melting point, solubility, and density, are crucial for its handling and application in various chemical processes. While specific data on scandium(III) bromide were not identified, the study of hydrated scandium halides provides valuable information on the solubility and hydration states, which are critical for understanding its physical behavior (Lim et al., 2000).

Chemical Properties Analysis

The chemical properties of scandium(III) bromide, including its reactivity, stability, and interaction with other substances, are fundamental to its applications in synthesis and catalysis. Research on scandium compounds, such as scandium triflate's role in Strecker-type reactions, may offer insights into the chemical behavior of scandium(III) bromide (Kobayashi & Busujima, 1998).

科学研究应用

-

Chemical Thermodynamics and Thermochemistry

- Scandium trihalides, including Scandium(3+);tribromide, have been studied for their thermodynamic properties .

- The methods of application involve critical analysis and processing of primary data available in literature .

- The thermodynamic functions of entropy, the reduced Gibbs free energies, and the enthalpy increments were calculated using both the experimental data available in literature and the missing estimated thermodynamic data .

-

Electrical Engineering Industry

- Scandium halides, particularly Scandium(3+);tribromide, are used as filler components in mercury-free metal halide lamps .

- The application involves the design and development of mercury-free general lighting service lamps and special light bulbs .

- The technical effects of this invention include improved environmental safety of lamp production, service, and storage .

-

Production of Metallic Scandium

-

Preparation of Unusual Clusters

- Scandium bromide is used for solid state synthesis of unusual clusters such as Sc19Br28Z4, where Z can be Mn, Fe, Os, or Ru .

- The method of application involves the use of Scandium bromide in the solid state synthesis process .

- These clusters are of interest for their structure and magnetic properties .

-

Catalysis

- While not directly related to Scandium(3+);tribromide, Scandium triflate, another Scandium compound, has found applications in diverse fields, ranging from organic synthesis to polymerization reactions .

- The application involves the use of Scandium triflate as a catalyst in these reactions .

- The outcomes include improved selectivity and higher yields compared to traditional catalysts .

-

Preparation of Anhydrous Scandium Bromide

- Scandium bromide can be prepared by reacting excess hydrobromic acid with scandium oxide, and the hexahydrate can be crystallized from the solution .

- The method of application involves the use of Scandium bromide in the preparation process .

- The outcome is the production of anhydrous Scandium bromide .

-

Next-Generation Batteries

- While not directly related to Scandium(3+);tribromide, Scandium, a rare earth metal, has emerged as a promising candidate for revolutionizing battery technology .

- The application involves the use of Scandium in the development of solid-state batteries .

- These batteries promise to be safer, more efficient, and capable of holding more energy than the lithium-ion batteries currently in widespread use .

安全和危害

未来方向

属性

IUPAC Name |

scandium(3+);tribromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Sc/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPHYFNIXVIIJR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

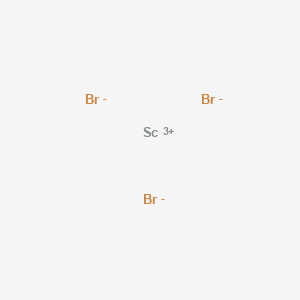

[Sc+3].[Br-].[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium(3+);tribromide | |

CAS RN |

13465-59-3 |

Source

|

| Record name | Scandium bromide (ScBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)